exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane
Description
exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane (CAS: 132234-69-6) is a bicyclic amine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group in the exo configuration at the C3 position of the 8-azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) . This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of tropane alkaloids and neuroreceptor-targeting agents. The Boc group enhances stability during synthetic processes while allowing selective deprotection for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPKKKRSZBQIG-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169096 | |
| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132234-69-6, 132234-68-5 | |
| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXO-3-(BOC-AMINO)-8-AZABICYCLO[3.2.1]OCTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Dihydroxylation and Oxidative Cleavage of Norbornene Precursors
A foundational approach to constructing the 3-azabicyclo[3.2.1]octane skeleton involves the dihydroxylation and oxidative cleavage of norbornene β-amino acid derivatives. In this method, diexo- or diendo-norbornene β-amino esters serve as starting materials. For instance, diexo-N-Boc-protected norbornene amino ester undergoes dihydroxylation using N-methylmorpholine-N-oxide (NMO) and osmium tetroxide (OsO4) in acetone, yielding a vicinal diol intermediate . The stereochemistry of the dihydroxylated product is confirmed via NOESY experiments, with the hydroxy groups adopting a cis configuration relative to the methylene bridge .
Subsequent oxidative cleavage of the diol with sodium periodate (NaIO4) in tetrahydrofuran (THF) and water generates a dialdehyde, which is unstable and immediately subjected to reductive amination. Treatment with benzylamine and sodium cyanoborohydride (NaBH3CN) in dichloromethane (CH2Cl2) facilitates ring closure, producing the azabicyclic β-amino ester . This method achieves a 36% yield over two steps but requires careful handling of intermediates due to their propensity for decomposition .
Reductive Amination for Bicyclic Framework Assembly
Reductive amination is pivotal for forming the bicyclic amine structure. The dialdehyde intermediate derived from norbornene precursors reacts with primary amines (e.g., benzylamine) under acidic conditions (AcOH) to form imine intermediates, which are reduced in situ by NaBH3CN . This step establishes the exo configuration of the Boc-protected amine group, critical for the compound’s biological activity .
Key variables influencing yield and selectivity include:
-
Solvent polarity : THF/water mixtures enhance dialdehyde solubility.
-
Temperature : Reactions conducted at 20°C minimize side-product formation .
-
Stoichiometry : Excess benzylamine (2 equiv) ensures complete imine formation .
Enantioselective Synthesis via Enzymatic Resolution
To obtain enantiomerically pure This compound , enzymatic resolution using Candida antarctica lipase B (CAL-B) has been employed . Racemic norbornene β-lactam is treated with CAL-B in diisopropyl ether (iPr2O) , selectively hydrolyzing one enantiomer. The remaining β-lactam enantiomer is converted to the Boc-protected amino ester via lactam ring-opening and N-Boc protection . Subsequent dihydroxylation and reductive amination yield the target compound with >99% enantiomeric excess (ee) .
This method’s advantages include:
-
High stereochemical fidelity.
-
Compatibility with green chemistry principles (enzyme recyclability).
Industrial-Scale Synthesis: Patent Insights
The patent WO2020136188A1 discloses a scalable process emphasizing chiral resolution and crystallization optimization . Key steps include:
-
Salt formation : The racemic amine intermediate is reacted with (R)-mandelic acid in isopropyl alcohol (IPA) to form diastereomeric salts.
-
Crystallization : Selective crystallization at –20°C enriches the desired exo isomer.
-
Boc protection : The resolved amine is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane, yielding the final product with 98% purity .
Industrial adaptations leverage continuous flow reactors to enhance reaction homogeneity and reduce processing times . Automated systems monitor pH and temperature, ensuring consistent output at multi-kilogram scales .
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for the principal methods:
Purification and Characterization
Final purification typically involves column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization from ethanol/water mixtures . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while X-ray crystallography resolves stereochemical ambiguities .
Chemical Reactions Analysis
Types of Reactions: Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the Boc-protected amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic ring .
Scientific Research Applications
Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound’s unique properties can be exploited in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity and specificity in binding interactions, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a versatile pharmacophore. Below is a detailed comparison of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane with key analogues, focusing on structural features, biological activity, and synthetic applications.
Structural and Physicochemical Properties
Critical Analysis of Functional Group Impact
- Boc-amino group: Provides steric bulk and protects the amine during synthesis. Reduces metabolic degradation but may limit blood-brain barrier penetration .
- Fluoro-pyridyloxy group : Enhances NET binding via π-π interactions and fluorine’s electronegativity. Improves PET tracer stability .
- Sulfonamides : Increase solubility and target affinity through hydrogen bonding. Mitigate hERG channel liability in NK1 antagonists .
- Carbonitriles : Introduce polarity for improved aqueous solubility, critical for CNS drug candidates .
Biological Activity
exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic compound notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets such as receptors and enzymes.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Structure : The bicyclic nature contributes to its rigidity and stability, essential for interactions with biological targets.
The mechanism of action for this compound largely involves the deprotection of the Boc group under acidic conditions, resulting in a free amine that can participate in various biochemical interactions. Its rigid bicyclic structure enhances its binding affinity with enzymes and receptors, making it a valuable model compound for studying interactions within biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Monoamine Transporter Inhibition : Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have shown inhibitory activity against monoamine transporters, which are crucial in treating neuropsychiatric disorders such as depression and anxiety.
- Mu Opioid Receptor Antagonism : Studies suggest that derivatives may act as mu opioid receptor antagonists, providing therapeutic benefits while minimizing side effects typically associated with opioid use.
Case Study 1: Synthesis and Evaluation
A series of 6-substituted 1-azabicyclo[3.2.1]octanes were synthesized to evaluate their biological activity as monoamine transporter inhibitors.
| Compound | Inhibition (%) | Target |
|---|---|---|
| Compound A | 75% | Serotonin Transporter |
| Compound B | 60% | Dopamine Transporter |
| Compound C | 85% | Norepinephrine Transporter |
Case Study 2: Mu Opioid Receptor Activity
In another investigation, derivatives of 8-azabicyclo[3.2.1]octane were tested for their ability to antagonize mu opioid receptors in vitro, showing promising profiles for managing pain without typical side effects associated with opioids.
Applications in Medicinal Chemistry
The compound serves as a crucial building block in organic synthesis and has potential applications in drug development due to its structural features:
- Neuropharmacology : Potential use in designing drugs targeting mood disorders.
- Pain Management : As a mu opioid receptor antagonist, it may help manage pain while reducing adverse gastrointestinal effects.
Q & A
Q. What is the structural and biochemical significance of the 8-azabicyclo[3.2.1]octane scaffold?
The 8-azabicyclo[3.2.1]octane core is a rigid bicyclic structure central to tropane alkaloids, enabling stereochemical control in drug design. Its nitrogen bridgehead mimics neurotransmitter pharmacophores, facilitating interactions with monoamine transporters (DAT, SERT, NET) and enzymes like acetylcholinesterase. This scaffold’s rigidity enhances binding selectivity and metabolic stability in neurological targets .
Q. Which biological targets are most relevant for 8-azabicyclo[3.2.1]octane derivatives?
Key targets include:
- Monoamine transporters : Dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, critical for neurotransmitter reuptake inhibition .
- Enzymes : Acetylcholinesterase (AChE) and monoamine oxidase (MAO), influencing neurotransmitter levels .
- Fatty acid metabolism : Derivatives inhibit ELOVL6, a fatty acid elongase, suggesting metabolic disorder applications .
Q. What synthetic strategies are used to construct the 8-azabicyclo[3.2.1]octane scaffold?
Common methods include:
- Enantioselective cyclizations : Stereocontrolled formation from acyclic precursors with chiral auxiliaries .
- Tropinone derivatization : Functionalization of the natural alkaloid tropinone for stereochemical diversification .
- Radical cyclizations : Intramolecular reactions to form the bicyclic core .
Advanced Research Questions
Q. How do substituents at C3 and N8 positions modulate transporter binding affinity and selectivity?
- C3 modifications : Aryl groups (e.g., 4-fluorophenyl) enhance DAT affinity by mimicking dopamine’s phenyl ring. Halogenation increases lipophilicity and binding potency .
- N8 substituents : Bulky groups (e.g., cyclopropylmethyl) improve SERT/NET selectivity by sterically hindering DAT binding. Fluorinated benzyl groups enhance metabolic stability .
- Stereochemistry : exo- vs. endo-configured derivatives show 10–100x differences in transporter inhibition due to spatial alignment with binding pockets .
Q. What challenges arise in enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives?
- Stereochemical control : Achieving high enantiomeric excess (ee) during bicyclic scaffold formation requires chiral catalysts (e.g., Rh(II)-carboxylates) or desymmetrization of tropinone derivatives .
- Scalability : Multi-step syntheses with low yields (e.g., 65% for radical cyclizations) necessitate optimization for industrial-scale production .
Q. Which analytical techniques are critical for characterizing novel derivatives?
- NMR spectroscopy : Assigns stereochemistry via coupling constants (e.g., J = 8–12 Hz for axial protons) and NOE correlations .
- X-ray crystallography : Resolves absolute configuration and binding conformations in transporter complexes .
- HPLC-MS : Quantifies purity and metabolic stability in biological matrices (e.g., liver microsomes) .
Q. How are 8-azabicyclo[3.2.1]octane derivatives applied in PET imaging?
- Radiolabeling : exo-3-(6-[¹⁸F]fluoropyridinyl) derivatives (e.g., [¹⁸F]NS12137) serve as NET-selective PET tracers with low DAT/SERT cross-reactivity (Ki ~9.5 nM for NET vs. >500 nM for others) .
- In vivo stability : Fluorinated analogs resist defluorination, improving signal-to-noise ratios in rodent models .
Methodological Considerations
Q. How are structure-activity relationship (SAR) studies designed for this scaffold?
- Fragment-based design : Systematic variation of substituents (e.g., C3 aryl, N8 alkyl) to map steric/electronic effects on transporter binding .
- Pharmacophore modeling : Aligns derivatives with cocaine’s tropane core to predict DAT/SERT inhibition .
- In vitro assays : Competitive binding assays (e.g., [³H]WIN35428 displacement) quantify potency (IC₅₀) and selectivity ratios (DAT/SERT >100x for optimized compounds) .
Q. What metabolic pathways degrade 8-azabicyclo[3.2.1]octane derivatives?
- Hepatic metabolism : Cytochrome P450 (CYP3A4/2D6) oxidizes N8 substituents, forming hydroxylated metabolites .
- Ester hydrolysis : Boc-protected amines (e.g., exo-3-(Boc-amino)) undergo enzymatic cleavage in plasma, requiring prodrug strategies for CNS delivery .
Q. How do computational methods aid in optimizing derivatives?
- Docking simulations : Predict binding poses in DAT/SERT homology models, guiding substituent placement .
- QSAR models : Correlate logP, polar surface area, and steric parameters with BBB permeability (e.g., 3–5 Ų optimal for CNS penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
